molecular formula C7H13NO3 B1500516 (S)-6,6-dimethyl-morpholine-3-carboxylic acid CAS No. 783349-44-0

(S)-6,6-dimethyl-morpholine-3-carboxylic acid

Cat. No.: B1500516
CAS No.: 783349-44-0
M. Wt: 159.18 g/mol
InChI Key: GNGXTWQIBWAVCJ-YFKPBYRVSA-N
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Description

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid is a chiral compound with a morpholine ring structure It is characterized by the presence of two methyl groups at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,6-dimethyl-morpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the cyclization of appropriate precursors to form the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6,6-dimethyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and biochemical pathways.

Comparison with Similar Compounds

    6-Methyl-morpholine-3-carboxylic acid: Lacks one methyl group compared to (S)-6,6-dimethyl-morpholine-3-carboxylic acid.

    3-Carboxy-morpholine: Lacks the methyl groups present in this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3S)-6,6-dimethylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGXTWQIBWAVCJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H](CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665242
Record name (3S)-6,6-Dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783349-44-0
Record name (3S)-6,6-Dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester (Intermediate 18, 1.25 g) in 40 ml of 10% AcOH/MeOH (under nitrogen) was added 250 mg of 20% Pd(OH)2 on charcoal. The reaction mixture was purged with hydrogen (balloon) and was stirred at ambient temperature for 72 hrs. To the resulting gray mixture was added 4 ml of water to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was co-evaporated with ethanol (2×) and then triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 559 mg of 6,6-dimethyl-morpholine-3-carboxylic acid (95% yield).
Name
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6,6-dimethyl-morpholine-3-carboxylic acid
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(S)-6,6-dimethyl-morpholine-3-carboxylic acid
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(S)-6,6-dimethyl-morpholine-3-carboxylic acid
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(S)-6,6-dimethyl-morpholine-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
(S)-6,6-dimethyl-morpholine-3-carboxylic acid

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